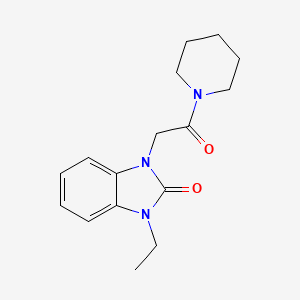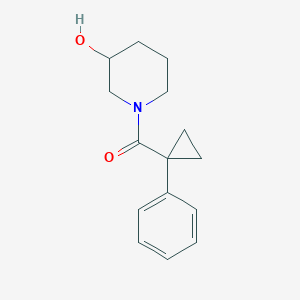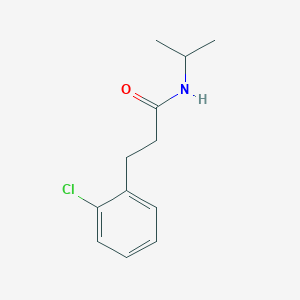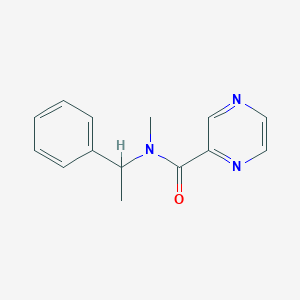![molecular formula C14H15NO2 B7514870 N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)
N-[1-(5-methylfuran-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-methylfuran-2-yl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
N-[1-(5-methylfuran-2-yl)ethyl]benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of this compound is in medicinal chemistry. Researchers have shown that this compound has potential as an anti-inflammatory agent and can be used in the treatment of various inflammatory diseases.
In addition to its medicinal properties, this compound has also been studied for its potential applications in the field of material science. Researchers have shown that this compound can be used as a building block for the synthesis of various materials such as polymers, dendrimers, and nanoparticles.
Mechanism of Action
The mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]benzamide is not fully understood. However, researchers have shown that this compound acts as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to induce inflammation, and the inhibition of COX-2 can lead to a reduction in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. Researchers have shown that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition to its anti-inflammatory properties, this compound has also been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
N-[1-(5-methylfuran-2-yl)ethyl]benzamide has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound is relatively easy to synthesize, and its synthesis method is well-established.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to use this compound in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that target specific pathways.
Future Directions
There are several future directions for research on N-[1-(5-methylfuran-2-yl)ethyl]benzamide. One of the significant areas of research is in the development of new anti-inflammatory agents based on the structure of this compound. Additionally, researchers can explore the potential applications of this compound in the field of material science, such as the synthesis of new materials for various applications.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Future research on this compound can lead to the development of new anti-inflammatory agents and the synthesis of new materials for various applications.
Synthesis Methods
The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]benzamide involves the reaction between 2-acetyl-5-methylfuran and benzoyl chloride in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out at room temperature. The resulting product is then purified through column chromatography to obtain this compound in a pure form.
properties
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-8-9-13(17-10)11(2)15-14(16)12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJSJJSQEIXPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)

![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)




![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)



![(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)